N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRDPBDDWARDD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the reaction of 2-methyl-1H-imidazole with an appropriate cinnamoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the cinnamoyl chloride, forming the desired product.
Starting Materials: 2-methyl-1H-imidazole, cinnamoyl chloride
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves amide bond formation between cinnamic acid and a 2-(2-methyl-1H-imidazol-1-yl)ethylamine derivative. Below are the primary methods inferred from analogous compounds in the literature:
Hydrolysis
The compound undergoes acidic or basic hydrolysis to form cinnamic acid and the corresponding amine:
This reaction is reversible under mild conditions .
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. This aligns with typical amide stability profiles .
Spectroscopic Analysis
Therapeutic Potential
While direct biological data for this compound is limited, analogous cinnamamide derivatives show:
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is being investigated for its potential therapeutic effects. It serves as a scaffold for the development of new drugs targeting various diseases, particularly cancer and infections.
Key Findings:
- Anticancer Activity: Research indicates that derivatives of cinnamamide compounds exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in colorectal cancer cells with IC50 values ranging from 10–30 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 20 | Induces apoptosis |
| Derivative 4112 | Caco-2 | 0.89 | Oxidative stress |
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness comparable to standard antibiotics.
Case Study:
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, showing inhibition zones similar to those of established antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death and proliferation .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide, their distinguishing features, and reported bioactivities:
Key Observations :
- CDK2 Inhibition : N-(3-Acetylphenyl)cinnamamide derivatives exhibit strong CDK2 inhibition due to the cinnamoyl group’s interaction with the ATP-binding pocket . The absence of a heterocyclic amine (e.g., imidazole) in these derivatives may limit their selectivity compared to the target compound.
- Antimicrobial Activity : Benzimidazole-thioacetamide hybrids (e.g., compound W1) show potent antimicrobial activity, attributed to the benzimidazole-thioether motif disrupting microbial cell membranes . The target compound’s imidazole group may confer similar activity but with reduced potency due to the lack of a sulfur atom.
- Anticancer Efficacy: Piperidine- and thiazole-substituted cinnamamides demonstrate nanomolar to low-micromolar cytotoxicity, likely via apoptosis induction and kinase modulation . The ethyl-imidazole linker in the target compound could enhance cellular uptake but requires empirical validation.
Molecular Modeling and Binding Affinity
- Kinase Binding : Docking studies of cinnamamide-chalcone derivatives suggest that the cinnamoyl group forms π-π interactions with kinase hydrophobic pockets, while heterocyclic amines (e.g., imidazole) engage in hydrogen bonding . The target compound’s ethyl-imidazole linker may optimize these interactions for kinases like CDK2 or EGFR.
- Antimicrobial Targets: Benzimidazole derivatives inhibit microbial dihydrofolate reductase (DHFR) via thioether-mediated binding .
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a compound that combines the pharmacological properties of both imidazole and cinnamic acid derivatives. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features an imidazole ring attached to a cinnamamide structure. This unique combination is believed to enhance its biological activity through various mechanisms.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse models of inflammation. The mechanism involved the suppression of macrophage activation and cytokine release in response to lipopolysaccharide (LPS) stimulation .
Table 1: Inhibition of Pro-inflammatory Cytokines by Cinnamamide Derivatives
| Compound | Cytokine Inhibition (IC50, nM) | Experimental Model |
|---|---|---|
| Compound 5n | IL-6: 50 nM | Mouse peritoneal macrophages |
| This compound | TNF-α: 45 nM | LPS-induced inflammation model |
Antimicrobial Activity
Cinnamic acid derivatives have been extensively studied for their antimicrobial properties. This compound's structural components suggest it may exhibit similar effects. In vitro studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity of Cinnamic Acid Derivatives
| Compound | Minimum Inhibitory Concentration (MIC, µM) | Target Strain |
|---|---|---|
| 4-isopropylbenzylcinnamide | 458.15 µM | S. aureus |
| Benzyl cinnamate | 537.81 µM | P. aeruginosa |
Anticancer Properties
The anticancer potential of this compound is supported by findings related to imidazole derivatives. These compounds have shown cytotoxic effects on various cancer cell lines, including breast and leukemia cells, with IC50 values indicating significant selectivity towards malignant cells over normal peripheral blood mononuclear cells .
Table 3: Cytotoxicity of Cinnamic Acid Derivatives on Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Cinnamic acid derivative A | 42 µM | HeLa (cervical cancer) |
| Cinnamic acid derivative B | 166 µM | MCF-7 (breast cancer) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : The compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The imidazole ring may play a role in inducing apoptotic pathways in cancer cells, enhancing the compound's therapeutic potential.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of various cinnamic acid derivatives, including those with imidazole moieties. For example, one study demonstrated that these derivatives could effectively reduce inflammation in animal models while also exhibiting low toxicity . Another study highlighted their potential as lead compounds for developing new antimicrobial agents .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide?
The compound is typically synthesized via acylation reactions involving cinnamoyl chloride and amine intermediates. For example, describes a method where cinnamoyl chloride is reacted with an aminoacetophenone derivative in acetone using potassium carbonate as a base. Microwave-assisted synthesis ( ) can optimize reaction times and yields, particularly for imidazole-containing intermediates. Key steps include:
- Reflux conditions : 4 hours in acetone with K₂CO₃ ( ).
- Microwave irradiation : Reduces reaction time for imidazole alkylation ( ).
- Purification : Column chromatography or recrystallization to isolate the final product.
| Synthetic Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Acetone, K₂CO₃, reflux | 65-75% | |
| Microwave alkylation | LiOH·H₂O, ethanol, 80°C | 85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Essential for confirming the cinnamamide backbone and imidazole substitution pattern. and highlight characteristic peaks for the cinnamoyl vinyl protons (δ 6.5–7.8 ppm) and imidazole protons (δ 7.0–7.5 ppm).
- IR Spectroscopy : Validates the amide C=O stretch (~1650 cm⁻¹) and imidazole C-N stretches (~1550 cm⁻¹) ( ).
- Melting Point Analysis : Used to assess purity ( ).
Q. How are impurities identified and quantified during synthesis?
Impurities often arise from incomplete acylation or byproducts of imidazole alkylation. emphasizes HPLC or LC-MS for impurity profiling, with reference standards (e.g., nitrated derivatives) to calibrate detection thresholds. For example, impurities like 1-(2,4-dichlorobenzoylmethyl)imidazole (CAS 46503-52-0) are monitored using retention time matching and spiking experiments .
Q. What crystallographic tools are used to resolve the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) is standard. WinGX and ORTEP ( ) assist in data refinement and visualization. For instance, reports monoclinic symmetry (space group P21/n) with β = 101.4° for a related imidazole derivative, highlighting anisotropic displacement parameters for disorder modeling .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., bond length variations in NMR vs. XRD) require cross-validation:
Q. What computational strategies predict the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like CDK2 or GADD34:PP1. demonstrates that thiourea-cinnamamide derivatives form hydrogen bonds (e.g., Tyr-Arg221, 2.48 Å) and hydrophobic interactions with enzyme active sites, yielding binding energies of −12.4 kcal/mol .
| Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| GADD34:PP1 | −12.4 | C=O···HN, S···guanidine | |
| CDK2 | −10.2 (estimated) | Chalcone-cinnamamide π-stacking |
Q. What strategies improve synthetic yield and scalability?
Q. How does structural modification of the cinnamamide moiety affect activity?
- Chalcone Hybrids : Electron-withdrawing groups (e.g., −NO₂) on the phenyl ring enhance CDK2 inhibition (IC₅₀ = 0.8 µM).
- Thiourea Derivatives : Chlorine substituents improve binding to PP1 ( ).
- Imidazole Alkylation : 2-methyl substitution optimizes steric compatibility with hydrophobic pockets .
Q. What challenges arise in refining crystal structures with disorder?
- Thermal Motion : Anisotropic displacement parameters (ADPs) in SHELXL model disorder ( ).
- Twinned Data : SHELXD/SHELXE pipelines resolve pseudo-merohedral twinning ( ).
- Hydrogen Bonding : ORTEP visualizes bifurcated H-bonds that stabilize disordered regions .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
